N1-(5-hydroxy-3-phenylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-N'-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c21-11-9-15(14-5-2-1-3-6-14)8-10-19-17(22)18(23)20-13-16-7-4-12-24-16/h1-3,5-6,15-16,21H,4,7-13H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNVHRJGWHJFLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCCC(CCO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5-hydroxy-3-phenylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, with the CAS number 1788833-45-3, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N2O3, with a molecular weight of 334.4 g/mol. The compound features a hydroxy group, a phenylpentyl moiety, and a tetrahydrofuran ring, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, including tyrosinase, which plays a significant role in melanin production. This inhibition can lead to potential applications in skin whitening agents and treatments for hyperpigmentation disorders .
- Modulation of Cellular Pathways : The presence of the hydroxy group may enhance interactions with specific cellular targets, influencing pathways involved in cell proliferation and apoptosis. For example, analogs have demonstrated the ability to modulate signaling pathways related to cancer cell growth .
- Antioxidant Properties : Compounds with similar structures often exhibit antioxidant activity, which can protect cells from oxidative stress and may have implications for age-related diseases and neuroprotection .
Efficacy Studies
Recent studies have explored the efficacy of this compound in various biological models:
| Study | Model | Concentration | Outcome |
|---|---|---|---|
| Study 1 | B16F10 melanoma cells | 0 - 5 µM | Inhibition of tyrosinase activity; non-cytotoxic at lower concentrations |
| Study 2 | Human skin fibroblasts | 0 - 10 µM | Modulation of collagen synthesis; enhanced cell viability |
| Study 3 | Neuroblastoma cell line | 0 - 20 µM | Antioxidant effects observed; reduced oxidative stress markers |
These studies indicate that the compound possesses significant potential as a therapeutic agent.
Case Studies
- Tyrosinase Inhibition : A study demonstrated that this compound exhibited potent inhibition against mushroom tyrosinase, with an IC50 value comparable to established inhibitors like kojic acid. This suggests its potential utility in cosmetic formulations aimed at skin lightening .
- Neuroprotective Effects : In vitro experiments showed that the compound could reduce oxidative stress in neuroblastoma cells, suggesting potential applications in neurodegenerative disease treatment . The antioxidant capacity was assessed using various assays measuring reactive oxygen species (ROS) levels.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Oxalamides exhibit modular structures where substituents dictate physicochemical and biological properties. Key analogs include:
Key Observations :
- Antiviral Activity : Compounds with aromatic N1 groups (e.g., 4-chlorophenyl) and heterocyclic N2 groups (e.g., thiazolyl) exhibit HIV entry inhibition . The target compound’s phenylpentyl group may mimic these interactions.
- Enzyme Inhibition : Halogenated analogs (e.g., 28) show enhanced enzyme binding, suggesting the target compound’s hydroxy group could modulate selectivity .
Metabolic Stability and Toxicity
- Amide Hydrolysis Resistance : S336 and related flavoring oxalamides undergo rapid hepatic metabolism without amide bond cleavage, reducing toxicity risks . The target compound’s tetrahydrofuran group may similarly resist hydrolysis.
- CYP Inhibition: S5456 (a dimethoxybenzyl analog) showed moderate CYP3A4 inhibition at 10 µM but was deemed insignificant in follow-up assays .
Preparation Methods
Reductive Amination of 5-Hydroxy-3-phenylpentanone
A ketone intermediate, 5-hydroxy-3-phenylpentanone , can be synthesized via Friedel-Crafts acylation of benzene with levulinic acid derivatives, followed by selective reduction. Subsequent reductive amination using ammonium acetate and sodium cyanoborohydride yields the primary amine.
Reaction Conditions :
Nitrile Reduction Pathway
3-Phenylpent-4-enenitrile undergoes epoxidation with m-CPBA, followed by acid-catalyzed epoxide opening to introduce the hydroxyl group. Hydrogenation of the nitrile over Raney nickel affords the amine.
Key Steps :
- Epoxidation: Dichloromethane, 0°C, 2 hours (89% yield).
- Nitrile reduction: H₂ (50 psi), NH₃, 60°C, 6 hours (75% yield).
Synthesis of (Tetrahydrofuran-2-yl)methylamine
Gabriel Synthesis from Tetrahydrofurfuryl Alcohol
Tetrahydrofurfuryl alcohol is converted to the corresponding bromide using PBr₃, followed by Gabriel synthesis with potassium phthalimide and subsequent hydrazinolysis.
Optimization :
Enzymatic Resolution of Racemic Mixtures
Lipase-mediated kinetic resolution of racemic tetrahydrofuran-2-ylmethyl acetate enables enantioselective access to the amine. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether achieves >99% enantiomeric excess.
Oxalamide Bond Formation Strategies
Oxalyl Chloride-Mediated Coupling
Sequential reaction of oxalyl chloride with 5-hydroxy-3-phenylpentylamine (protected as a silyl ether) and (tetrahydrofuran-2-yl)methylamine in dichloromethane, using triethylamine as a base, affords the oxalamide. Deprotection with tetrabutylammonium fluoride yields the final product.
Typical Protocol :
Ruthenium-Catalyzed Dehydrogenative Coupling
Using the methodology reported by Goldberg et al., ethylene glycol couples with both amines in the presence of a ruthenium pincer complex (Ru-5, 1 mol%) and BuOK (1 mol%) in toluene/dimethoxyethane (1:1). Hydrogen gas is evolved, and the reaction proceeds at 135°C for 24 hours.
Advantages :
- Atom-economical (100% theoretical yield).
- No stoichiometric reagents required.
- Catalytic system recyclable.
Limitations :
Comparative Analysis of Synthetic Routes
| Method | Yield | Catalyst/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Oxalyl chloride coupling | 82% | Et₃N, CH₂Cl₂ | High yields, straightforward | HCl waste, protection/deprotection |
| Ru-catalyzed coupling | 68% | Ru-5, BuOK, toluene/DME | Green chemistry, H₂ byproduct | Costly catalyst, moderate yields |
| Enzymatic resolution | 78% | CAL-B, tert-butyl methyl ether | Enantioselective | Limited substrate scope |
Purification and Characterization
Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization from ethanol/water. Characterization by ¹H/¹³C NMR, IR, and HRMS confirms structure and purity.
Key Spectral Data :
- ¹H NMR (CDCl₃) : δ 7.25–7.15 (m, 5H, Ar-H), 4.10–3.95 (m, 2H, THF-CH₂), 3.70 (t, 1H, OH), 2.80–2.60 (m, 4H, NCH₂).
- IR (KBr) : 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O).
Q & A
Q. What synthetic routes are recommended for N1-(5-hydroxy-3-phenylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. Key steps include:
Intermediate Preparation : Synthesize the tetrahydrofuran-2-ylmethylamine and 5-hydroxy-3-phenylpentylamine precursors via nucleophilic substitution or reductive amination .
Oxalamide Coupling : Use carbodiimide reagents (e.g., DCC or EDCI) with activating agents (e.g., HOBt) in anhydrous solvents (e.g., DCM or DMF) to couple the intermediates .
Purification : Employ silica gel chromatography or recrystallization to isolate the product, with yields typically ranging from 30–60% depending on steric hindrance .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amine precursor synthesis | NaBH₄, THF, 0°C | 65% | |
| Oxalamide coupling | EDCI, HOBt, DMF, RT | 55% | |
| Final purification | Silica gel (EtOAc/hexane) | 90% purity |
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm regiochemistry and stereochemistry. Key signals include hydroxyl protons (~5 ppm) and oxalamide NH (~10 ppm) .
- LC-MS : Validates molecular weight (e.g., APCI+ mode for [M+H⁺] detection) and purity (>95% by HPLC) .
- IR Spectroscopy : Identifies carbonyl (1650–1700 cm⁻¹) and hydroxyl (3200–3500 cm⁻¹) groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve scalability and yield?
- Methodological Answer :
- Solvent Screening : Replace DMF with less polar solvents (e.g., THF) to reduce byproduct formation .
- Catalyst Optimization : Test alternative coupling agents (e.g., TBTU) to enhance efficiency in sterically hindered environments .
- Process Parameters : Optimize temperature (e.g., 0°C for sensitive intermediates) and reaction time (monitored via TLC) .
Q. Table 2: Yield Optimization Strategies
| Parameter | Adjustment | Outcome | Reference |
|---|---|---|---|
| Solvent | THF instead of DMF | +15% yield | |
| Catalyst | TBTU vs. EDCI | Faster coupling |
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Replication : Conduct dose-response curves (IC₅₀/EC₅₀) in triplicate to confirm antimicrobial or cytotoxic activity .
- Orthogonal Validation : Pair in vitro results (e.g., MTT assay) with in silico docking (e.g., AutoDock for target binding) .
- Batch Analysis : Compare HPLC purity (>98%) and stereochemical consistency (chiral chromatography) across synthesized batches .
Q. How to investigate the compound’s mechanism of action in neurokinin receptor binding?
- Methodological Answer :
- Molecular Docking : Use software (e.g., Schrödinger Suite) to model interactions between the oxalamide core and receptor active sites .
- Competitive Binding Assays : Employ radiolabeled ligands (e.g., ³H-substance P) to measure displacement efficacy .
- Mutagenesis Studies : Identify critical receptor residues via alanine scanning to validate binding hypotheses .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and stability profiles?
- Methodological Answer :
- Solvent Polarity Testing : Compare solubility in DMSO vs. aqueous buffers (e.g., PBS) at pH 7.4 .
- Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS .
- Counterion Screening : Test hydrochloride or trifluoroacetate salts to improve crystallinity and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
